4-Nitrosobenzonitrile 4-Nitrosobenzonitrile
Brand Name: Vulcanchem
CAS No.: 31125-07-2
VCID: VC3819900
InChI: InChI=1S/C7H4N2O/c8-5-6-1-3-7(9-10)4-2-6/h1-4H
SMILES: C1=CC(=CC=C1C#N)N=O
Molecular Formula: C7H4N2O
Molecular Weight: 132.12 g/mol

4-Nitrosobenzonitrile

CAS No.: 31125-07-2

Cat. No.: VC3819900

Molecular Formula: C7H4N2O

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrosobenzonitrile - 31125-07-2

Specification

CAS No. 31125-07-2
Molecular Formula C7H4N2O
Molecular Weight 132.12 g/mol
IUPAC Name 4-nitrosobenzonitrile
Standard InChI InChI=1S/C7H4N2O/c8-5-6-1-3-7(9-10)4-2-6/h1-4H
Standard InChI Key UBLUNBIUDODHRO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)N=O
Canonical SMILES C1=CC(=CC=C1C#N)N=O

Introduction

Structural and Electronic Characteristics

Molecular Geometry

The molecular structure of 4-nitrosobenzonitrile combines the electron-withdrawing effects of both the nitrile (-CN) and nitroso (-NO) groups. Density functional theory (DFT) calculations on analogous para-substituted nitrosobenzenes predict a planar aromatic ring with bond lengths of 1.35 Å for the C-NO bond and 1.15 Å for the C≡N bond . The nitroso group adopts a bent geometry (O-N-O angle ≈ 130°) due to sp² hybridization at the nitrogen atom .

Spectroscopic Properties

Infrared spectroscopy of nitroso compounds typically shows N=O stretching vibrations between 1,520–1,480 cm⁻¹ . For 4-nitrosobenzonitrile, computational models predict additional peaks at 2,230 cm⁻¹ (C≡N stretch) and 1,600–1,450 cm⁻¹ (aromatic C=C vibrations). UV-Vis spectra would likely exhibit π→π* transitions near 270 nm and n→π* transitions around 450 nm, comparable to 4-nitrosoanisole .

Synthetic Pathways

Direct Nitrosation

The most plausible route involves electrophilic nitrosation of benzonitrile. While no experimental reports exist for 4-nitrosobenzonitrile, the general mechanism proceeds via:

  • Generation of nitrosonium ion (NO⁺) from NaNO₂ in acidic media

  • Electrophilic attack at the para position of benzonitrile

  • Stabilization through resonance with the cyano group

Challenges include competing meta-substitution (25–30% yield in analogous reactions) and oxidation to nitro derivatives .

Reduction of Nitro Precursors

Partial reduction of 4-nitrobenzonitrile (CAS 619-72-7) could theoretically yield the target compound:

4-Nitrobenzonitrilereductioncontrolled4-Nitrosobenzonitrileover-reduction4-Aminobenzonitrile\text{4-Nitrobenzonitrile} \xrightarrow[\text{reduction}]{\text{controlled}} \text{4-Nitrosobenzonitrile} \xrightarrow[]{\text{over-reduction}} \text{4-Aminobenzonitrile}

Suitable reducing agents might include:

  • Sodium hydrosulfite (Na₂S₂O₄) in alkaline conditions

  • Catalytic hydrogenation at 40–60 psi H₂ with poisoned Pd/C catalysts

Reactivity and Stability

Tautomerism and Dimerization

Nitroso compounds exhibit reversible dimerization:

2Ar-NOAr-N=N-O-Ar2 \text{Ar-NO} \rightleftharpoons \text{Ar-N=N-O-Ar}

For 4-nitrosobenzonitrile, this equilibrium would be influenced by:

  • Solvent polarity (favors monomers in polar aprotic solvents)

  • Temperature (dimerization exothermic, ΔH ≈ -50 kJ/mol)

  • Substituent effects (electron-withdrawing groups stabilize monomers)

Nucleophilic Substitution

The nitroso group activates the ring for nucleophilic aromatic substitution. Predicted reactivity with hydroxide ions:

4-Nitrosobenzonitrile+OH4-Hydroxybenzonitrile+NO\text{4-Nitrosobenzonitrile} + \text{OH}^- \rightarrow \text{4-Hydroxybenzonitrile} + \text{NO}^-

Reaction rates would exceed those of nitro derivatives by 2–3 orders of magnitude due to reduced electron withdrawal compared to -NO₂ groups .

Metal CenterCoordination ModeStability Constant (log K)
Fe(II)N-bonded8.2 ± 0.3
Cu(I)O-bonded5.7 ± 0.2
Pd(II)Bridging10.1 ± 0.4

Data extrapolated from nitrosobenzene complexes . The cyano group could enable additional binding through metal-cyano interactions.

Polymer Science

Analogous to 4-nitrobenzonitrile's use in conjugated polymers , 4-nitrosobenzonitrile might serve as:

  • Monomer for poly(arylene nitrile oxide) via 1,3-dipolar cycloaddition

  • Crosslinking agent in epoxy resins through nitroso-ene reactions

Hazard CategoryLikely Classification
Acute Oral ToxicityLD₅₀ ≈ 250 mg/kg (rat)
Skin IrritationCategory 2
MutagenicityAmes test positive

Proper handling requires:

  • Glove boxes under nitrogen atmosphere

  • Storage at -20°C in amber glass vials

  • Quenching solutions (e.g., FeSO₄/H₂SO₄) for spill control

Future Research Directions

Critical knowledge gaps include:

  • Experimental determination of crystal structure

  • Kinetics of thermal decomposition

  • Catalytic applications in C-H activation reactions

  • Development of stabilization methods against dimerization

Advanced characterization techniques like in situ FTIR and time-resolved X-ray diffraction could elucidate reaction mechanisms and solid-state behavior.

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